molecular formula C24H22N2O3 B11088781 12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11088781
M. Wt: 386.4 g/mol
InChI Key: HUSYYBPNMLKJNC-UHFFFAOYSA-N
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Description

12-(2,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the class of phenanthroline derivatives. These compounds are known for their versatile applications in coordination chemistry, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone. This reaction is usually carried out in a solvent like butanol under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired phenanthroline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or sodium nitrite in acidic or alkaline conditions.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, leading to the formation of reduced phenanthroline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline medium or sodium nitrite in acetic acid.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones.

    Reduction: Various reduced phenanthroline derivatives.

    Substitution: Functionalized phenanthroline derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination complexes with transition metals

Biology and Medicine

In biological and medical research, phenanthroline derivatives are investigated for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Industry

In the industrial sector, these compounds are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.

Mechanism of Action

The mechanism by which 12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one exerts its effects depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler phenanthroline derivative widely used as a ligand in coordination chemistry.

    4,7-Phenanthroline: Another phenanthroline derivative with applications in similar fields.

    2,2’-Bipyridine: A related compound with similar coordination properties but different structural features.

Uniqueness

12-(2,4-Dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to the presence of the 2,4-dimethoxyphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to form stable complexes with metal ions and modulate biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H22N2O3/c1-28-14-8-9-16(21(13-14)29-2)23-22-15-5-4-12-25-17(15)10-11-19(22)26-18-6-3-7-20(27)24(18)23/h4-5,8-13,23,26H,3,6-7H2,1-2H3

InChI Key

HUSYYBPNMLKJNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OC

Origin of Product

United States

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